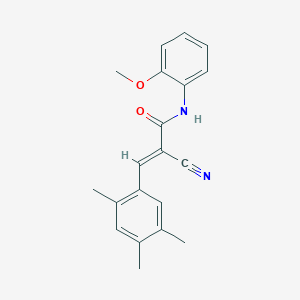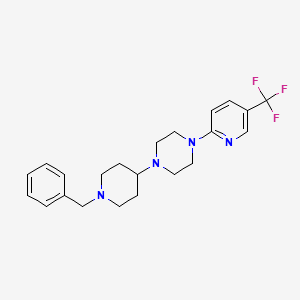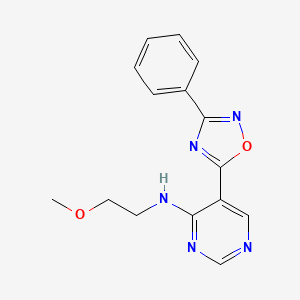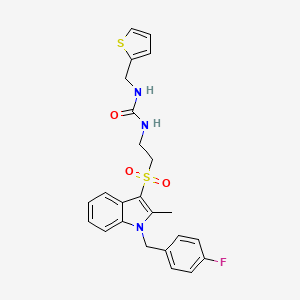
(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2OS2 and its molecular weight is 382.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Rhodium-Catalyzed C–H Functionalization
This compound has been investigated in the context of Rhodium(III)-catalyzed C–H bond functionalization. Specifically, it serves as a substrate for the switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This reaction pathway allows for the divergent synthesis of either C–H alkenylation products or indazole products, providing a versatile approach to accessing structurally diverse compounds .
Biological Activity and Medicinal Chemistry
The complex three-dimensional structure of this compound makes it an interesting candidate for exploring biological activity. While specific studies on this exact compound are limited, its structural features suggest potential pharmacological relevance. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to uncover therapeutic applications. Given its aromatic moieties and sulfur-containing groups, it could be relevant in drug discovery efforts .
Synthetic Chemistry and Total Synthesis
The compound’s intricate structure presents a challenge for synthetic chemists. However, recent advances have demonstrated successful total syntheses of related complex alkaloids. For instance, researchers have used oxidative dearomatization/Diels-Alder cycloaddition as a key strategy to construct six different types of tetracyclic alkaloids, including atisine, denudatine, arcutane, arcutine, napelline, and hetidine. These achievements not only contribute to understanding the biosynthesis of natural products but also inspire synthetic approaches for other complex molecules .
Materials Science and Organic Electronics
Given its conjugated system and aromatic character, this compound might find applications in materials science. Researchers could explore its use in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or photovoltaic devices. Its π-conjugated backbone could facilitate charge transport, making it relevant for designing functional materials .
Computational Chemistry and Molecular Modeling
Computational studies can provide insights into the compound’s electronic structure, reactivity, and potential binding sites. Density functional theory (DFT) calculations or molecular dynamics simulations could shed light on its behavior in different environments. Researchers may explore its interactions with metal ions, solvent effects, and conformational preferences using computational tools .
Environmental Chemistry and Toxicology
Considering the presence of sulfur and aromatic rings, environmental fate and toxicity studies are relevant. Researchers could investigate its degradation pathways, persistence in soil or water, and potential impact on ecosystems. Additionally, toxicological assessments would help evaluate its safety profile and potential risks to human health .
特性
IUPAC Name |
(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-22-13-3-5-18(22)15-23(16-20-6-4-14-26-20)21(24)12-9-17-7-10-19(25-2)11-8-17/h3-14H,15-16H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIUDMGAKHLGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)
![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)





![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)
![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)
![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)